p-Chlorophenyl 1-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorophenyl 1-pyrrolidinecarboxylate: is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a p-chlorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenyl 1-pyrrolidinecarboxylate typically involves the esterification of p-chlorophenyl carboxylic acid with pyrrolidine. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis is achieved by optimizing reaction conditions and employing robust purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: p-Chlorophenyl 1-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: p-Chlorophenyl carboxylic acid.
Reduction: p-Chlorophenyl 1-pyrrolidinecarbinol.
Substitution: Various substituted p-chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Chlorophenyl 1-pyrrolidinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential pharmacological properties. Derivatives of this compound are explored for their activity as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of p-Chlorophenyl 1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
p-Chlorophenyl 1-pyrrolidinecarboxamide: Similar structure but with an amide group instead of an ester.
p-Chlorophenyl 1-pyrrolidinecarboxylic acid: The carboxylic acid derivative of the compound.
p-Chlorophenyl 1-pyrrolidinecarbinol: The alcohol derivative formed by reduction of the ester group.
Uniqueness: p-Chlorophenyl 1-pyrrolidinecarboxylate is unique due to its ester functionality, which imparts specific reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications .
Properties
CAS No. |
1759-02-0 |
---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(4-chlorophenyl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-5-10(6-4-9)15-11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
InChI Key |
VFVFGAABTXYJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.